molecular formula C9H11ClO2S B1596737 2-o-Tolyl-ethanesulfonyl chloride CAS No. 728919-61-7

2-o-Tolyl-ethanesulfonyl chloride

Cat. No. B1596737
CAS RN: 728919-61-7
M. Wt: 218.7 g/mol
InChI Key: JHPDFMJTZDIMRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-o-Tolyl-ethanesulfonyl chloride (TESC) is a chemical compound that is widely used in scientific research for its ability to modify proteins and peptides. It is a reactive molecule that can selectively attach to amino acid residues, such as lysine and cysteine, and can be used to introduce functional groups or fluorescent tags into proteins. In

Mechanism of Action

2-o-Tolyl-ethanesulfonyl chloride reacts with amino acid residues in proteins and peptides, specifically lysine and cysteine, to form stable covalent bonds. This modification can alter the function of the protein or peptide, allowing researchers to study its effects on various biological processes.
Biochemical and physiological effects:
2-o-Tolyl-ethanesulfonyl chloride modification can have various biochemical and physiological effects on proteins and peptides, depending on the specific amino acid residues that are modified. For example, 2-o-Tolyl-ethanesulfonyl chloride modification of lysine residues can affect protein-protein interactions, enzyme activity, and protein stability. 2-o-Tolyl-ethanesulfonyl chloride modification of cysteine residues can introduce thiol groups, which can be used for further modification or conjugation.

Advantages and Limitations for Lab Experiments

2-o-Tolyl-ethanesulfonyl chloride has several advantages for lab experiments, including its ability to selectively modify specific amino acid residues in proteins and peptides, its stability, and its compatibility with a wide range of biological samples. However, 2-o-Tolyl-ethanesulfonyl chloride also has some limitations, including its potential toxicity and the need for careful optimization of reaction conditions to achieve desired modifications.

Future Directions

There are several future directions for 2-o-Tolyl-ethanesulfonyl chloride research, including the development of new 2-o-Tolyl-ethanesulfonyl chloride derivatives with improved reactivity and selectivity, the exploration of 2-o-Tolyl-ethanesulfonyl chloride modification in complex biological systems, and the application of 2-o-Tolyl-ethanesulfonyl chloride modification in the development of new drugs and therapies. Additionally, the use of 2-o-Tolyl-ethanesulfonyl chloride in combination with other chemical modifications, such as click chemistry, could lead to new advances in protein modification and bioconjugation.

Scientific Research Applications

2-o-Tolyl-ethanesulfonyl chloride has been used in a wide range of scientific research applications, including proteomics, drug discovery, and bioconjugation. It can be used to modify proteins and peptides to study their functions and interactions, as well as to develop new drugs and therapies. 2-o-Tolyl-ethanesulfonyl chloride can also be used to label proteins with fluorescent tags, allowing researchers to track their movements and interactions in living cells.

properties

IUPAC Name

2-(2-methylphenyl)ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S/c1-8-4-2-3-5-9(8)6-7-13(10,11)12/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPDFMJTZDIMRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375278
Record name 2-o-Tolyl-ethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-o-Tolyl-ethanesulfonyl chloride

CAS RN

728919-61-7
Record name 2-o-Tolyl-ethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 728919-61-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-o-Tolyl-ethanesulfonyl chloride
Reactant of Route 2
2-o-Tolyl-ethanesulfonyl chloride
Reactant of Route 3
Reactant of Route 3
2-o-Tolyl-ethanesulfonyl chloride
Reactant of Route 4
Reactant of Route 4
2-o-Tolyl-ethanesulfonyl chloride
Reactant of Route 5
Reactant of Route 5
2-o-Tolyl-ethanesulfonyl chloride
Reactant of Route 6
Reactant of Route 6
2-o-Tolyl-ethanesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.